(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.:
Cat. No.: VC18894101
Molecular Formula: C16H19N3O9S
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O9S |
|---|---|
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13-,14?,15+/m0/s1 |
| Standard InChI Key | BLFOMTRQSZIMKK-RDPXLKGRSA-N |
| Isomeric SMILES | CC1=CC(=NO1)N([C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
| Canonical SMILES | CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Introduction
Structural and Stereochemical Features
The compound (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a structurally complex molecule characterized by:
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Stereochemistry: Four stereocenters at positions 3S, 4S, 5S, and 6R, which are critical for its biological interactions.
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Functional Groups:
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₉S |
| Molecular Weight | 429.4 g/mol |
| Stereocenters | 3S, 4S, 5S, 6R |
| Key Functional Groups | Sulfonamide, oxazole, carboxylic acid, hydroxyls |
Synthesis and Reaction Pathways
The synthesis involves multi-step reactions to preserve stereochemical integrity and functional group compatibility:
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Sulfonamide Coupling: Reaction between 4-aminobenzenesulfonyl chloride and 5-methyl-1,2-oxazol-3-amine under controlled pH (7–9) and temperature (25–40°C) .
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Oxane Ring Formation: Cyclization of a glucose-derived precursor via acid-catalyzed intramolecular etherification, followed by oxidation to introduce the carboxylic acid group .
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Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during sulfonylation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Aminobenzenesulfonyl chloride, DMF, 30°C | 65–75 |
| 2 | Glucuronic acid, H₂SO₄, 100°C | 50–60 |
| 3 | TBSCl, imidazole, THF, 0°C | 85–90 |
Physicochemical Properties
The compound exhibits unique solubility and stability profiles due to its polar and nonpolar domains:
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Solubility:
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Water: 12 mg/mL (25°C)
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DMSO: >50 mg/mL
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Thermal Stability: Decomposes at 215°C without melting.
Table 3: Physicochemical Data
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 9 |
| Analog Structure | Target | IC₅₀ (µM) |
|---|---|---|
| 4-Sulfanilamidobenzoic acid | DHPS | 0.8 |
| 5-Methyl-1,2-oxazol-3-amine | Tubulin polymerization | 2.7 |
Applications and Future Directions
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Pharmaceutical Development:
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Chemical Biology:
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Used as a probe to study sulfonamide-protein interactions via X-ray crystallography.
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Material Science:
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